molecular formula C20H22N2O4S B5054899 2-ethoxyethyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate

2-ethoxyethyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate

Cat. No.: B5054899
M. Wt: 386.5 g/mol
InChI Key: WWWTTXQCKOQDDA-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate is a unique organic compound characterized by its distinctive structure that incorporates phenylthieno and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxyethyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate typically involves multi-step organic reactions:

  • Step 1: : Preparation of 2-ethoxyethyl acetate via esterification.

  • Step 2: : Formation of the thienopyrimidine core through cyclization.

  • Step 3: : Final coupling of the phenylthieno and pyrimidine rings with butanoate under controlled conditions.

The reaction conditions generally include the use of anhydrous solvents, specific temperature controls (often under reflux conditions), and catalytic agents to ensure the desired product yield.

Industrial Production Methods

Industrial-scale production may employ advanced techniques such as continuous flow reactors to streamline the process, increase yield, and ensure consistency. Commonly, manufacturers would focus on optimizing reaction conditions to minimize byproducts and waste.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate can undergo several types of chemical reactions:

  • Oxidation: : Often leading to the formation of more reactive intermediates.

  • Reduction: : Sometimes used to modify the pyrimidine moiety.

  • Substitution: : Particularly nucleophilic substitutions on the thieno ring.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.

  • Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Conditions: : Often require polar aprotic solvents and moderate heating.

Major Products

These reactions typically produce derivatives with modified functional groups, which can be further analyzed or used as intermediates in more complex synthetic pathways.

Scientific Research Applications

2-Ethoxyethyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate serves multiple roles in scientific research:

  • Chemistry: : Used as a precursor or intermediate in organic synthesis.

  • Biology: : Investigated for its potential bioactivity, including antimicrobial and anti-inflammatory properties.

  • Medicine: : Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways.

  • Industry: : Utilized in the formulation of advanced materials and specialty chemicals.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects by interacting with specific enzymes or receptors in biological systems. For example, it may inhibit or activate certain pathways critical for cellular functions. The exact mechanism can vary, but often involves binding to active sites or modulating signal transduction pathways.

Comparison with Similar Compounds

When comparing 2-ethoxyethyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate to similar compounds, its uniqueness lies in the combined presence of ethoxyethyl, phenylthieno, and pyrimidine functionalities.

Similar Compounds

  • 2-Ethoxyethyl butanoate: : Lacks the complex thienopyrimidine structure.

  • 4-oxo-6-phenylthieno[2,3-d]pyrimidine: : Does not contain the ethoxyethyl and butanoate groups.

  • Butanoate derivatives: : Generally simpler structures without the pyrimidine moiety.

Properties

IUPAC Name

2-ethoxyethyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-3-16(20(24)26-11-10-25-4-2)22-13-21-18-15(19(22)23)12-17(27-18)14-8-6-5-7-9-14/h5-9,12-13,16H,3-4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWTTXQCKOQDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCCOCC)N1C=NC2=C(C1=O)C=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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